An In-depth Technical Guide to the Core Properties of 1,2-Benzisoxazole-3-acetamide
An In-depth Technical Guide to the Core Properties of 1,2-Benzisoxazole-3-acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 1,2-Benzisoxazole-3-acetamide, a key heterocyclic scaffold in medicinal chemistry. Due to its structural significance in a range of pharmacologically active agents, a thorough understanding of its fundamental characteristics is crucial for researchers in drug discovery and development.
Physicochemical Properties
Table 1: Physicochemical Properties of 1,2-Benzisoxazole-3-acetic Acid (Precursor)
| Property | Value | Source |
| Molecular Formula | C₉H₇NO₃ | [1] |
| Molecular Weight | 177.16 g/mol | [1] |
| Melting Point | 127.0 to 131.0 °C | - |
| Boiling Point (Predicted) | 377.3 ± 17.0 °C | [1] |
| Density (Predicted) | 1.394 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 3.60 ± 0.30 | [1] |
| Solubility | Soluble in Methanol | [1] |
| Appearance | White to Light yellow to Light orange powder/crystal | [1] |
Table 2: Predicted Physicochemical Properties of 1,2-Benzisoxazole-3-acetamide
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| Boiling Point | 454.0 ± 38.0 °C | [2] |
| Density | 1.182 ± 0.06 g/cm³ | [2] |
| pKa | 14.56 ± 0.46 | [2] |
Note: The values in Table 2 are computationally predicted and should be confirmed by experimental data.
Synthesis and Experimental Protocols
The synthesis of 1,2-Benzisoxazole-3-acetamide is typically achieved in a two-step process starting from 4-hydroxycoumarin. The first step involves the synthesis of the key intermediate, 1,2-Benzisoxazole-3-acetic acid, followed by its amidation.
Synthesis of 1,2-Benzisoxazole-3-acetic Acid
A common and efficient method for the synthesis of 1,2-Benzisoxazole-3-acetic acid involves the reaction of 4-hydroxycoumarin with hydroxylamine.[3]
Experimental Protocol:
-
Materials: 4-hydroxycoumarin, hydroxylamine hydrochloride, sodium carbonate (or another suitable base), water, hydrochloric acid.
-
Procedure:
-
In a reaction vessel, dissolve 4-hydroxycoumarin in an aqueous solution of a base, such as sodium carbonate.
-
Add an aqueous solution of hydroxylamine hydrochloride to the mixture.
-
Heat the reaction mixture under reflux for a specified period (e.g., 4-6 hours), monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with a mineral acid, such as hydrochloric acid, to precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 1,2-Benzisoxazole-3-acetic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Synthesis of 1,2-Benzisoxazole-3-acetamide
The conversion of 1,2-Benzisoxazole-3-acetic acid to 1,2-Benzisoxazole-3-acetamide can be achieved through standard amidation procedures. This typically involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Experimental Protocol:
-
Materials: 1,2-Benzisoxazole-3-acetic acid, thionyl chloride (or another activating agent like oxalyl chloride), an inert solvent (e.g., dichloromethane, THF), and an ammonia source (e.g., aqueous ammonia, ammonium chloride with a base).
-
Procedure (via Acyl Chloride):
-
Suspend 1,2-Benzisoxazole-3-acetic acid in an inert solvent such as dichloromethane.
-
Add a stoichiometric excess of thionyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Stir the mixture at room temperature or under gentle reflux until the reaction is complete (cessation of gas evolution), typically for 1-2 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1,2-benzisoxazole-3-acetyl chloride.
-
Dissolve the crude acyl chloride in an inert solvent.
-
Slowly add this solution to a cooled (0 °C) concentrated solution of aqueous ammonia with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain 1,2-Benzisoxazole-3-acetamide.
-
Purification can be achieved by recrystallization from a suitable solvent.[4][5]
-
General Experimental Protocols for Property Determination
For novel compounds where data is unavailable, the following general protocols can be employed to determine key physicochemical properties.
Determination of Solubility
Protocol:
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Weigh a precise amount of 1,2-Benzisoxazole-3-acetamide (e.g., 1-5 mg) into a small vial.
-
Add a measured volume of the desired solvent (e.g., water, ethanol, DMSO) in small increments (e.g., 0.1 mL).
-
After each addition, cap the vial and vortex or shake vigorously for a set period (e.g., 1-2 minutes).
-
Visually inspect for the complete dissolution of the solid.
-
Continue adding solvent until the solid is fully dissolved.
-
The solubility can be expressed as mg/mL or mol/L. For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method like HPLC or UV-Vis spectroscopy.[6]
Determination of pKa (Potentiometric Titration)
Protocol:
-
Calibrate a pH meter using standard buffer solutions.
-
Prepare a solution of 1,2-Benzisoxazole-3-acetamide of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water-cosolvent mixture if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa can be determined from the midpoint of the buffer region of the titration curve, which corresponds to the point of half-neutralization.[7][8]
Determination of logP (Shake-Flask Method)
Protocol:
-
Prepare a stock solution of 1,2-Benzisoxazole-3-acetamide in a suitable solvent (e.g., methanol).
-
Prepare a biphasic system of n-octanol and water, and mutually saturate both phases by shaking them together for 24 hours and then allowing them to separate.
-
Add a small aliquot of the stock solution to a known volume of the water-saturated n-octanol and water-saturated water mixture in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely, either by standing or by centrifugation.
-
Carefully withdraw a sample from both the n-octanol and the aqueous phase.
-
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.[9][10]
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of 1,2-Benzisoxazole-3-acetamide from 4-hydroxycoumarin.
Caption: Synthetic pathway of 1,2-Benzisoxazole-3-acetamide.
Key Structural Relationships
The following diagram illustrates the relationship between the core scaffold and its important derivatives.
Caption: Relationship between the core scaffold and key drug molecules.
Conclusion
1,2-Benzisoxazole-3-acetamide serves as a fundamental building block in the synthesis of various pharmaceutical agents. While comprehensive experimental data on the core molecule itself is sparse, its synthesis from readily available starting materials is well-established. The provided protocols offer a solid foundation for the preparation and characterization of this important scaffold, enabling further exploration of its derivatives in the pursuit of novel therapeutics. The significance of this core is underscored by its presence in successful drugs, highlighting the value of understanding its basic properties for future drug design and development endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. barcelonafinechemicals.com [barcelonafinechemicals.com]
- 3. WO2002070495A1 - Process for the preparation of 1,2-benzisoxazole-3-acetic acid - Google Patents [patents.google.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Acetamide, N-[(1,2-benzisoxazol-3-ylmethyl)sulfonyl]-, CasNo.68936-43-6 Chemlyte Solutions China (Mainland) [chemlyte.lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20050215796A1 - One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide - Google Patents [patents.google.com]
